molecular formula C20H17F3N2O4 B611174 Tasquinimod CAS No. 254964-60-8

Tasquinimod

Cat. No. B611174
M. Wt: 406.35
InChI Key: ONDYALNGTUAJDX-UHFFFAOYSA-N
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Description

Tasquinimod is an experimental drug that has been primarily studied for the treatment of solid tumors . It has been mostly studied in prostate cancer, but its mechanism of action suggests that it could be used to treat other cancers . Tasquinimod targets the tumor microenvironment and counteracts cancer development by inhibiting angiogenesis and metastasis and by modulating the immune system .


Synthesis Analysis

Tasquinimod was one of several second-generation quinoline-3-carboxamide variants synthesized using the drug roquinimex as a starting point . The synthesis process involved a mixture of certain compounds refluxed in a Soxhlet extraction apparatus containing 4A molecular sieves for 2 hours .


Molecular Structure Analysis

Tasquinimod has a molecular formula of C20H17F3N2O4 . Its exact mass is 406.11 and its molecular weight is 406.350 . The elemental analysis shows that it contains Carbon (59.11%), Hydrogen (4.22%), Fluorine (14.03%), Nitrogen (6.89%), and Oxygen (15.75%) .


Chemical Reactions Analysis

Tasquinimod has been shown to have significant effects on tumor cell viability, cell proliferation, and downstream signaling pathways . It has been observed to decrease myeloma cell proliferation and colony formation in vitro .


Physical And Chemical Properties Analysis

Tasquinimod is an orally available agent .

Scientific Research Applications

Myelodysplastic Syndromes (MDS)

  • Scientific Field: Hematology .
  • Application Summary: Tasquinimod is being investigated for its potential to target the inflammatory niche in MDS, a common hematological neoplasm in the elderly population . The drug has demonstrated anti-angiogenic, antitumor, and immunomodulatory properties .
  • Methods of Application: In vitro studies were conducted using immunohistochemical staining of S100A9, CD271+ mesenchymal stromal cells (MSCs), CD68+ macrophages, and CD66b+ neutrophils in bone marrow tissues from MDS patients and healthy donors . MSCs from patients with either low-risk MDS, CMML, or age-adjusted healthy donors were exposed to S100A9 (1.5µg/ml) in the presence or absence of Tasquinimod (10µM) .
  • Results: The study found that Tasquinimod restores hematopoietic support and suppresses immune-checkpoint expression in vitro .

Multiple Myeloma

  • Scientific Field: Oncology .
  • Application Summary: Tasquinimod is being developed for the treatment of multiple myeloma, an incurable blood cancer where abnormal plasma cells in the bone marrow grow uncontrollably . The drug targets cells in the microenvironment of the bone marrow, which play a central role in the development of blood cancers .
  • Results: Tasquinimod affects the function of these cells, leading to reduced tumor growth, reduced fibrosis, and restored hematopoiesis .

Prostate Cancer

  • Scientific Field: Oncology .
  • Results: The results or outcomes obtained from these trials are not specified in the sources .

Tumor Microenvironment

  • Scientific Field: Oncology .
  • Application Summary: Tasquinimod inhibits the growth and metastasis of tumor cells in vitro and in vivo . It targets the tumor microenvironment, enhancing the host immune response and inhibiting the angiogenic response .
  • Results: The study found that Tasquinimod enhances the host immune response and inhibits the angiogenic response .

Safety And Hazards

Tasquinimod may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Tasquinimod is a novel agent with clinical therapeutic potential in various solid tumors, both alone and as part of rational combination therapy . Its unique combination of effects makes it a promising candidate for future research and clinical trials .

properties

IUPAC Name

4-hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O4/c1-24(12-9-7-11(8-10-12)20(21,22)23)18(27)16-17(26)15-13(25(2)19(16)28)5-4-6-14(15)29-3/h4-10,26H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDYALNGTUAJDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)OC)C(=C(C1=O)C(=O)N(C)C3=CC=C(C=C3)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90180183
Record name Tasquinimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tasquinimod

CAS RN

254964-60-8
Record name Tasquinimod
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=254964-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tasquinimod [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254964608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tasquinimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05861
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tasquinimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TASQUINIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/756U07KN1R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To an ice-cold solution of 1,2-dihydro-4-hydroxy-5-methoxy-1-methyl-2-oxo-quinoline-3-carboxylic acid (8 g, 0.032 mol), triethylamine (15.5 ml, 0.11 mol) and 4-trifluoromethyl-N-methylaniline (6.1 g, 0.035 mol) in 150 ml of methylene chloride was added dropwise during 0.5 hours a solution of thionyl chloride (3.0 ml, 0.042 mol) in 10 ml of methylene chloride. The stirring was continued at 4° C. for 4 hours. The solution was diluted with 10 ml of methylene chloride, washed with cold 1 M sulphuric acid and then extracted with 1 M sodium hydroxide. The pH of the aqueous phase was adjusted to 8-8.5, clarified by filtration and then acidified with hydrochloric acid to pH 4. On standing a crystalline precipitate was formed which was filtered off, washed with water and dried to give the title compound (8.5 g) yield 65%.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.5 mL
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
65%

Citations

For This Compound
1,200
Citations
E Raymond, A Dalgleish, JE Damber, M Smith… - Cancer Chemotherapy …, 2014 - Springer
… Tasquinimod is a small molecule with pleiotropic effects on the tumour microenvironment. Tasquinimod … Tasquinimod influences infiltrating myeloid cells in the tumour milieu shifting the …
Number of citations: 78 link.springer.com
IR Ramachandran, C Lin, T Chase, D Gabrilovich… - 2014 - ashpublications.org
… We then evaluated the anti-tumor effect of tasquinimod in vivo in a MM syngeneic model. … tasquinimod at a dose of 30 mg/kg/day in drinking water for 28 days. We found that tasquinimod …
Number of citations: 3 ashpublications.org
A Deronic, S Tahvili, T Leanderson… - Bmc …, 2016 - bmccancer.biomedcentral.com
… -term tasquinimod treatment reduced the splenomegaly and expansion of splenic myeloid cells during a later phase of tumor development. In this phase, tasquinimod … that tasquinimod …
Number of citations: 18 bmccancer.biomedcentral.com
L Shen, A Sundstedt, M Ciesielski, KM Miles… - Cancer immunology …, 2015 - AACR
… Here, we report that tasquinimod provided a significant … In the combination strategies, tasquinimod inhibited distinct MDSC … myeloid cells by tasquinimod induces therapeutic benefit …
Number of citations: 97 aacrjournals.org
JT Isaacs, L Antony, SL Dalrymple, WN Brennen… - Cancer research, 2013 - AACR
… for the antiangiogenic activity of tasquinimod. Our comprehensive … Through this mechanism, tasquinimod is effective as a … a mechanism of action of tasquinimod and offer a perspective …
Number of citations: 108 aacrjournals.org
A Olsson, J Nakhlé, A Sundstedt… - Journal for …, 2015 - jitc.biomedcentral.com
… In this study, we extended the analysis of consequences of tasquinimod treatment on the TME looking at early changes in myeloid cells after treatment. Surprisingly, tasquinimod …
Number of citations: 56 jitc.biomedcentral.com
A Olsson, A Björk… - Molecular …, 2010 - molecular-cancer.biomedcentral …
… human prostate tumors were treated with oral tasquinimod, there was a profound growth … target) in the tumors from tasquinimod treated mice. We conclude that tasquinimod-induced up-…
Number of citations: 95 molecular-cancer.biomedcentral.com
N Gupta, O Al Ustwani, L Shen, R Pili - OncoTargets and therapy, 2014 - Taylor & Francis
… tasquinimod have formed the basis for its success as an antiangiogenic and immunomodulatory agent in this disease. Tasquinimod … In this review, we will discuss tasquinimod, starting …
Number of citations: 36 www.tandfonline.com
R Fan, H Satilmis, N Vandewalle, E De Bruyne, E Menu… - Blood, 2021 - Elsevier
Introduction Immunotherapy has revolutionized cancer treatment and significantly affected the management of Multiple Myeloma (MM) patients. Unfortunately, these immunotherapeutic …
Number of citations: 1 www.sciencedirect.com
AR Mehta, AJ Armstrong - Therapeutic Advances in Urology, 2016 - journals.sagepub.com
… This review encompasses the preclinical and clinical development of tasquinimod as a … trichostatin A and tasquinimod. This suggested that tasquinimod harbors HDAC inhibitory …
Number of citations: 30 journals.sagepub.com

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